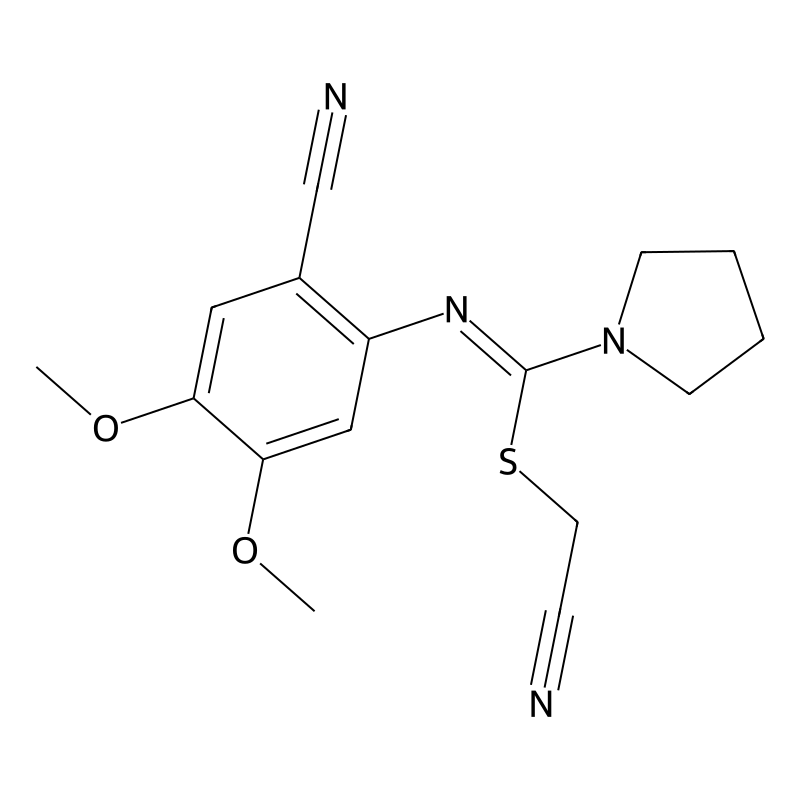cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Comprehensive Summary of Applications
a. Anticancer Properties:Background: Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate has shown promise as an anticancer agent.
Application: Researchers investigate its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor angiogenesis.
Mechanism: The compound likely targets specific signaling pathways involved in cancer cell survival and proliferation.
Experimental Methods: In vitro cell culture studies and animal models.
Background: Chronic inflammation contributes to various diseases.
Application: Researchers explore the compound’s anti-inflammatory properties.
Mechanism: Inhibition of pro-inflammatory mediators (e.g., cytokines, prostaglandins).
Experimental Methods: In vitro assays using immune cells, animal models of inflammation.
Results: Reduced inflammation markers, potential therapeutic use in inflammatory conditions.
Background: Neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) involve oxidative stress and neuronal damage.
Application: Investigating the compound’s ability to protect neurons.
Mechanism: Antioxidant properties, modulation of neuronal signaling pathways.
Experimental Methods: Cell-based assays, animal models.
Results: Enhanced neuronal survival, reduced oxidative damage.
Background: Rising antimicrobial resistance necessitates new drug candidates.
Application: Assessing the compound’s antimicrobial potential.
Mechanism: Disruption of bacterial cell membranes or essential processes.
Experimental Methods: In vitro assays against bacteria, fungi, or parasites.
Results: Inhibition of microbial growth, potential use as an antibiotic or antifungal agent.
Background: Cardiovascular diseases remain a global health concern.
Application: Investigating the compound’s impact on heart health.
Mechanism: Vasodilation, potential effects on blood pressure.
Experimental Methods: Animal models, isolated tissue studies.
Results: Improved cardiac function, potential therapeutic use in hypertension or heart failure.
Background: Understanding how the compound behaves in the body.
Application: Studying its absorption, distribution, metabolism, and excretion (ADME).
Methods: Pharmacokinetic studies in animals or cell-based models.
Results: Insights into bioavailability, half-life, and potential toxicity profiles.
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate is a chemical compound with the molecular formula CHNOS and a molar mass of 330.4 g/mol. It is classified under the category of thioamide derivatives and features a pyrrolidine moiety attached to a cyanomethyl group and a dimethoxy-substituted phenyl ring. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.
The chemical reactivity of cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate can be attributed to its functional groups. The presence of the thioamide group allows for nucleophilic attack, making it a candidate for various substitution reactions. Additionally, the cyanomethyl group can undergo hydrolysis or reduction, leading to different derivatives. The compound's reactivity can also be influenced by the electron-donating effects of the methoxy groups on the aromatic ring, which can stabilize intermediates during reactions.
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a potential candidate for drug development targeting pain relief and inflammatory diseases. Further investigation into its mechanism of action and efficacy in biological systems is warranted to fully understand its therapeutic potential.
The synthesis of cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate typically involves multi-step organic synthesis techniques. A common method includes:
- Formation of the Pyrrolidine Derivative: Starting from pyrrolidine, a reaction with appropriate halides or aldehydes can yield substituted pyrrolidines.
- Cyanation Reaction: The introduction of the cyanomethyl group can be achieved through nucleophilic substitution reactions using cyanide sources.
- Thioamide Formation: The thioamide functionality is introduced via reaction with thioketones or thioureas under acidic or basic conditions.
- Final Coupling: The final product is obtained by coupling the pyrrolidine derivative with the cyano-substituted aromatic compound through condensation reactions.
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate has potential applications in several fields:
- Medicinal Chemistry: As a lead compound for developing new anti-inflammatory and analgesic agents.
- Organic Synthesis: As an intermediate in synthesizing other complex organic molecules.
- Pharmaceutical Research: For exploring new therapeutic pathways in treating chronic pain and inflammatory conditions.
Interaction studies are crucial for understanding how cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate interacts with biological targets. Investigations into its binding affinity to specific receptors or enzymes can provide insights into its pharmacodynamics and pharmacokinetics. Such studies may involve:
- Receptor Binding Assays: To determine affinity towards pain-related receptors.
- Enzyme Inhibition Studies: To assess its role as an inhibitor in metabolic pathways related to inflammation.
Several compounds share structural similarities with cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate | CHNOS | Morpholine ring instead of pyrrolidine; slightly different biological activity profile |
| Ethyl 2-cyano-2-(4-cyanomethylphenyl)acetate | CHNO | Contains an ester functional group; used in different synthetic pathways |
| Benzeneacetic acid, alpha-cyano-4-(cyanomethyl)-, ethyl ester | CHNO | Similar structural motifs but differs in functional groups |
The uniqueness of cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-1-pyrrolidinecarbimidothioate lies in its specific combination of functional groups that may confer unique biological activities and reactivity patterns compared to these similar compounds.








